3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a brominated pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this molecule, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have potential applications in many aspects .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to a wide range of biological and pharmacological activities . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects, indicating potential anticancer activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, including the formation of the benzofuran ring, the pyrrolidine ring, and the brominated pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzofuran and pyrrolidine rings can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran and pyrrolidine rings.
Scientific Research Applications
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a lead compound in drug discovery, particularly for its anti-tumor, antibacterial, and antiviral activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules, such as:
Benzothiophene Derivatives: These compounds share structural similarities with benzofuran derivatives and have similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also studied for their biological activities.
Uniqueness
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of the benzofuran, pyrrolidine, and brominated pyridine rings.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-16-8-15(9-20-10-16)18(22)21-5-3-14(11-21)12-1-2-17-13(7-12)4-6-23-17/h1-2,7-10,14H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMUBGMZEIMOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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